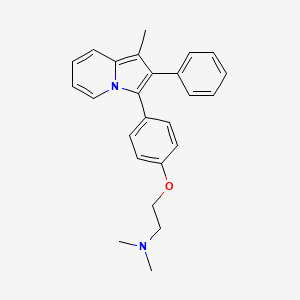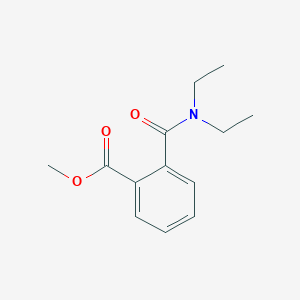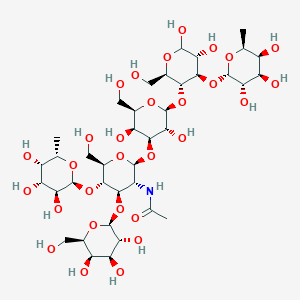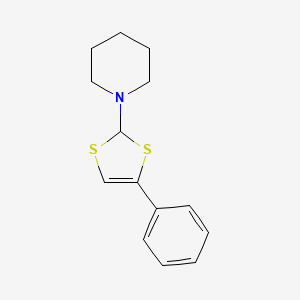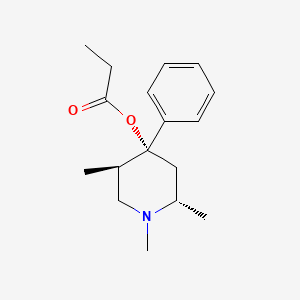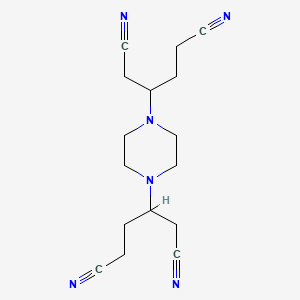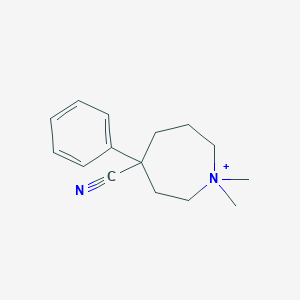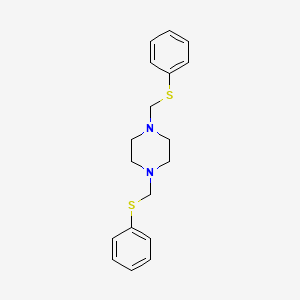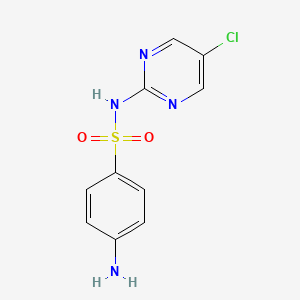
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing. The addition of the glucopyranosyl group to the tyrosine residue enhances its solubility and potentially its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves several steps:
Peptide Synthesis: The peptide chain of β-Neoendorphin is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Glycosylation: The tyrosine residue in the peptide is glycosylated using a glycosyl donor such as a protected glucopyranosyl bromide. The reaction is typically carried out in the presence of a Lewis acid catalyst like silver triflate.
Deprotection and Purification: The final step involves the removal of protecting groups from the peptide and glycosyl moiety, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation of SPPS and glycosylation steps, along with efficient purification techniques, would be essential for large-scale production.
化学反応の分析
Types of Reactions
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- can undergo various chemical reactions:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and Lewis acid catalysts are commonly used for glycosylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while substitution reactions could yield various glycosylated derivatives.
科学的研究の応用
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- has several scientific research applications:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in cell signaling and receptor binding due to its opioid nature.
Medicine: Potential therapeutic applications in pain management and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and biotechnological applications.
作用機序
The mechanism of action of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves binding to opioid receptors in the body. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK 1 and ERK 2) pathways. These pathways play a role in pain modulation and wound healing by promoting cell migration and upregulating matrix metalloproteinases .
類似化合物との比較
Similar Compounds
β-Neoendorphin: The parent compound, known for its opioid activity and role in pain modulation.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with similar receptor binding properties.
Uniqueness
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is unique due to the addition of the glucopyranosyl group, which enhances its solubility and potentially its biological activity. This modification may also alter its receptor binding affinity and specificity, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
113282-58-9 |
|---|---|
分子式 |
C34H47N5O12 |
分子量 |
717.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(48)49)39-32(47)23(14-19-6-4-3-5-7-19)38-27(42)16-36-26(41)15-37-31(46)22(35)13-20-8-10-21(11-9-20)50-34-30(45)29(44)28(43)25(17-40)51-34/h3-11,18,22-25,28-30,34,40,43-45H,12-17,35H2,1-2H3,(H,36,41)(H,37,46)(H,38,42)(H,39,47)(H,48,49)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChIキー |
VXRUUPYSOOPEDW-WKGWLEJISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






